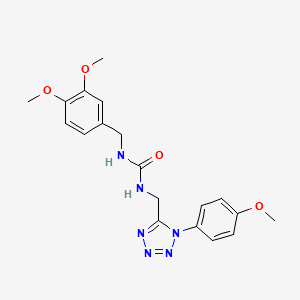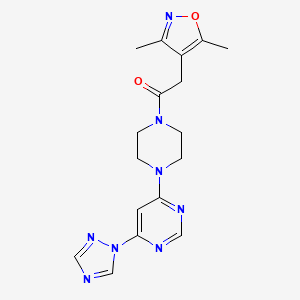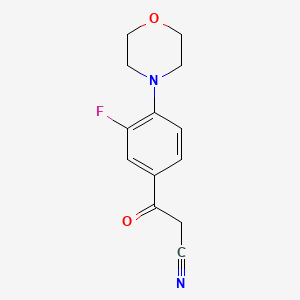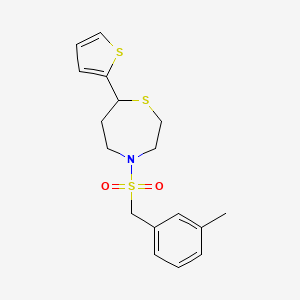
2-(Benzyloxy)-N'-hydroxybenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-N'-hydroxybenzimidamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Benzimidazole derivatives, including those with benzyloxy substituents, have been synthesized and evaluated for various chemical properties. For instance, Santos et al. (2003) described the synthesis of hydroxy-2-styrylchromones through debenzylation of benzyloxy-2-styrylchromones, showcasing the role of benzyloxy groups in synthetic pathways Santos, A. M. S., & Cavaleiro, J. (2003).
Antioxidant and Antimicrobial Evaluation
- Zhou et al. (2013) explored the antioxidant and antimicrobial activities of 2-arylbenzimidazole derivatives, finding that compounds with hydroxyl groups at certain positions exhibited significant activity, hinting at the potential of benzimidazole derivatives with specific substituents for biological applications Zhou, B., Li, B., & Yi, W. (2013).
Anticancer Activity
- A study by Baldisserotto et al. (2019) on the synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles indicated that specific structural modifications could enhance the photoprotective and antiproliferative properties of these compounds, suggesting the potential for developing benzimidazole-based therapeutics Baldisserotto, A., Demurtas, M., & Lampronti, I. (2019).
Material Science Applications
- In the field of materials science, Ohashi et al. (2016) discussed the polymerization of benzoxazine monomers, including those with benzyl substituents, to create polymers with good thermal properties, indicating the potential use of benzimidazole derivatives in high-performance materials Ohashi, S., Cassidy, F., & Huang, S. (2016).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds can undergo reactions with nucleophilic groups . The compound might interact with its targets, leading to changes in their function. The specifics of these interactions and the resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been known to influence various metabolic pathways . The compound could potentially affect these pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds have been evaluated for their admet properties using computational models . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been known to have diverse biological effects . The specific effects of 2-(Benzyloxy)-N’-hydroxybenzimidamide would depend on its interactions with its targets and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-N’-hydroxybenzimidamide could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and temperature
生化学分析
Biochemical Properties
2-(Benzyloxy)-N’-hydroxybenzimidamide plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. This compound interacts with aldehydes and ketones to form stable oximes, which are more stable than imines due to the presence of the oxygen atom with a lone pair of electrons . The interactions of 2-(Benzyloxy)-N’-hydroxybenzimidamide with enzymes and proteins are primarily through nucleophilic substitution and oxidation reactions at the benzylic position . These interactions are facilitated by the resonance stabilization provided by the aromatic ring, enhancing the reactivity of the benzylic hydrogens .
Cellular Effects
2-(Benzyloxy)-N’-hydroxybenzimidamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable oximes and hydrazones impacts the regulation of gene expression by modifying the activity of transcription factors and other regulatory proteins . Additionally, 2-(Benzyloxy)-N’-hydroxybenzimidamide affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of 2-(Benzyloxy)-N’-hydroxybenzimidamide involves its interaction with biomolecules through nucleophilic substitution and oxidation reactions. The compound’s benzylic position is highly reactive due to the resonance stabilization provided by the aromatic ring, allowing it to participate in various biochemical reactions . The formation of oximes and hydrazones by 2-(Benzyloxy)-N’-hydroxybenzimidamide is facilitated by the nucleophilic attack of the nitrogen atom on the carbonyl carbon of aldehydes and ketones, followed by dehydration to form the stable oxime or hydrazone product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)-N’-hydroxybenzimidamide change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to oxidation and other degradation processes . Long-term studies have shown that 2-(Benzyloxy)-N’-hydroxybenzimidamide can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence gene expression and metabolic pathways over
特性
IUPAC Name |
N'-hydroxy-2-phenylmethoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHIGZJNLMVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2576977.png)


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)
![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)
![2-(4-fluorophenoxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2576989.png)

![5-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2576992.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2576993.png)
![1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2576994.png)
![N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B2576995.png)


